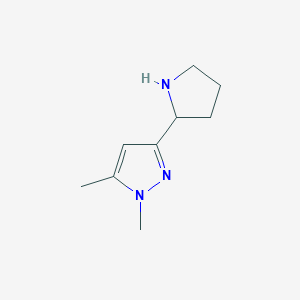![molecular formula C13H17N3 B1648782 {[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine CAS No. 400876-70-2](/img/structure/B1648782.png)
{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine
Übersicht
Beschreibung
“{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine” is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.3 . It belongs to the family of pyrazole derivatives .
Synthesis Analysis
Pyrazole derivatives, including “{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine”, can be synthesized using hydrazine-coupled pyrazoles . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of “{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine” consists of a pyrazole ring with two methyl groups at the 3 and 5 positions, a 3-methylphenyl group at the 1 position, and a methylamine group attached to the 4 position of the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Chetouani et al. (2005) investigated the inhibitive effect of some newly synthesized bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine (P1), on the corrosion of pure iron in acidic media. The compounds showed high efficiency as corrosion inhibitors, with P1 reaching up to 93% efficiency at a concentration of 2.5×10^−4 M. The study suggests that these compounds could serve as effective corrosion inhibitors in various industrial applications due to their high inhibition efficiency and the detailed analysis provided on their adsorption behavior and thermodynamic properties (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Antimicrobial and Antibacterial Properties
Another field of application for "{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine" related compounds is in the development of new materials with antibacterial and antifungal properties. Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (P3), to enhance their antimicrobial properties. These modified hydrogels showed improved thermal stability and promising biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a crucial area of research due to their wide range of applications, including as intermediates in pharmaceutical synthesis. Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This study highlights the utility of pyrazole derivatives in synthesizing compounds with potential biological activity, offering insights into the structural factors that contribute to their activity (Deohate & Palaspagar, 2020).
Antitumor Activities
Research on the potential therapeutic applications of pyrazole derivatives also includes investigating their antitumor activities. Titi et al. (2020) synthesized and characterized new pyrazole derivatives, assessing their antitumor, antifungal, and antibacterial activities. The study provides valuable information on the structure-activity relationships of these compounds, suggesting that pyrazole derivatives could serve as pharmacophore sites for developing new therapeutic agents (Titi et al., 2020).
Dyeing Properties
Bagdatli and Ocal (2012) focused on the synthesis and characterization of new azo and bisazo dyes derived from 5-pyrazolones, exploring their dyeing properties and potential biological activities. This study underscores the versatility of pyrazole derivatives in the synthesis of compounds with varied applications, from materials science to potential therapeutic uses (Bagdatli & Ocal, 2012).
Zukünftige Richtungen
The future directions for “{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine” could involve further exploration of its potential pharmacological effects, given the known activities of some pyrazole derivatives . This could include in-depth studies on its antileishmanial and antimalarial activities, as well as investigations into other potential therapeutic applications.
Eigenschaften
IUPAC Name |
[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-5-4-6-12(7-9)16-11(3)13(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJZJCHCXRZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)

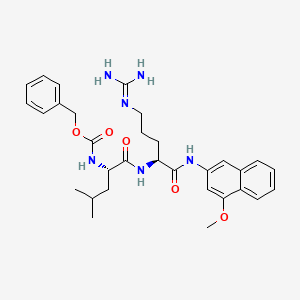


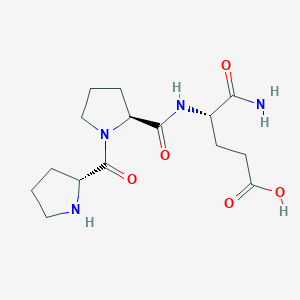

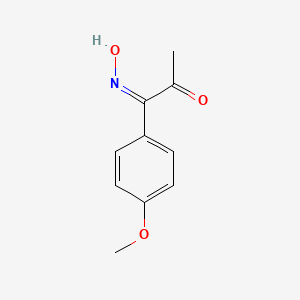

![5-(1h-Pyrazol-3-yl)-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1648750.png)
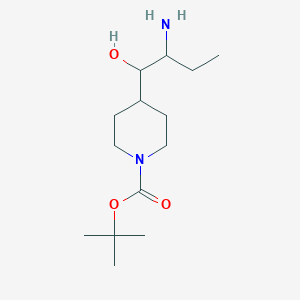
![[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1648755.png)

